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molecular formula C14H20N2O4 B1626671 2-[(tert-Butoxy)carbonylamino]-N-(phenylmethoxy)acetamide CAS No. 63648-89-5

2-[(tert-Butoxy)carbonylamino]-N-(phenylmethoxy)acetamide

Cat. No. B1626671
M. Wt: 280.32 g/mol
InChI Key: PPSQDHWNGIKSRV-UHFFFAOYSA-N
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Patent
US05100874

Procedure details

HCl·NH2OBzl (11.2 g; 70.2 mmol) was suspended in DMF (100 ml) and TEA (11.2 ml; 80.0 mmol) was added dropwise under ice-cooling. HOBt (7.43 g; 55.0 mmol) and Boc-Gly-OH (8.76 g; 50.0 mmol) were then added and the mixture was cooled with a coolant at -20° C. DCC (14.5 g; 70.2 mmol) dissolved in CH2Cl2 (70 ml) was added dropwise. After the dropwise addition, the reaction was allowed to proceed for 1 hour at -10° C. and overnight in a refrigerator. Insolubles were filtered off and the solvent was distilled off under reduced pressure. The residue was dissolved in AcOEt and then washed successively with water, 1N-HCl, water, 10% Na2CO3 and water. The solution was dried over anhydrous MgSO4 and the solvent was distilled off under reduced pressure. The residue was purified by chromatography on silica gel (Fuji Davison BW 200, 300 g; eluted with AcOEt: n-Hexane (=1:1) mixed solvent) to give Boc-Gly-NHOBzl (13 g; 93%) as a pale yellow oil.
[Compound]
Name
HCl·NH2OBzl
Quantity
11.2 g
Type
reactant
Reaction Step One
[Compound]
Name
TEA
Quantity
11.2 mL
Type
reactant
Reaction Step Two
Name
Quantity
7.43 g
Type
reactant
Reaction Step Three
Quantity
8.76 g
Type
reactant
Reaction Step Three
Name
Quantity
14.5 g
Type
reactant
Reaction Step Four
Quantity
70 mL
Type
solvent
Reaction Step Four
Name
Quantity
100 mL
Type
reactant
Reaction Step Five
Yield
93%

Identifiers

REACTION_CXSMILES
[CH:1]1[CH:2]=[CH:3][C:4]2N(O)N=N[C:5]=2[CH:6]=1.[NH:11]([C:16]([O:18][C:19]([CH3:22])([CH3:21])[CH3:20])=[O:17])[CH2:12][C:13]([OH:15])=O.C1CCC([N:29]=C=NC2CCCCC2)CC1.CN([CH:41]=[O:42])C>C(Cl)Cl>[NH:11]([C:16]([O:18][C:19]([CH3:22])([CH3:21])[CH3:20])=[O:17])[CH2:12][C:13]([NH:29][O:42][CH2:41][C:5]1[CH:4]=[CH:3][CH:2]=[CH:1][CH:6]=1)=[O:15]

Inputs

Step One
Name
HCl·NH2OBzl
Quantity
11.2 g
Type
reactant
Smiles
Step Two
Name
TEA
Quantity
11.2 mL
Type
reactant
Smiles
Step Three
Name
Quantity
7.43 g
Type
reactant
Smiles
C=1C=CC2=C(C1)N=NN2O
Name
Quantity
8.76 g
Type
reactant
Smiles
N(CC(=O)O)C(=O)OC(C)(C)C
Step Four
Name
Quantity
14.5 g
Type
reactant
Smiles
C1CCC(CC1)N=C=NC2CCCCC2
Name
Quantity
70 mL
Type
solvent
Smiles
C(Cl)Cl
Step Five
Name
Quantity
100 mL
Type
reactant
Smiles
CN(C)C=O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
-20 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
cooling
ADDITION
Type
ADDITION
Details
was added dropwise
ADDITION
Type
ADDITION
Details
After the dropwise addition
FILTRATION
Type
FILTRATION
Details
Insolubles were filtered off
DISTILLATION
Type
DISTILLATION
Details
the solvent was distilled off under reduced pressure
DISSOLUTION
Type
DISSOLUTION
Details
The residue was dissolved in AcOEt
WASH
Type
WASH
Details
washed successively with water, 1N-HCl, water, 10% Na2CO3 and water
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The solution was dried over anhydrous MgSO4
DISTILLATION
Type
DISTILLATION
Details
the solvent was distilled off under reduced pressure
CUSTOM
Type
CUSTOM
Details
The residue was purified by chromatography on silica gel (Fuji Davison BW 200, 300 g; eluted with AcOEt: n-Hexane (=1:1) mixed solvent)

Outcomes

Product
Details
Reaction Time
8 (± 8) h
Name
Type
product
Smiles
N(CC(=O)NOCC1=CC=CC=C1)C(=O)OC(C)(C)C
Measurements
Type Value Analysis
AMOUNT: MASS 13 g
YIELD: PERCENTYIELD 93%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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